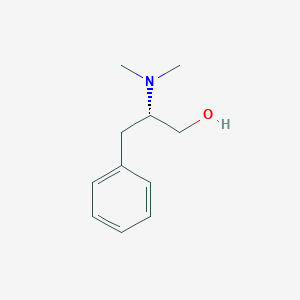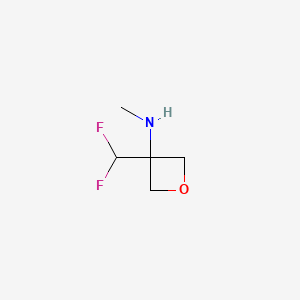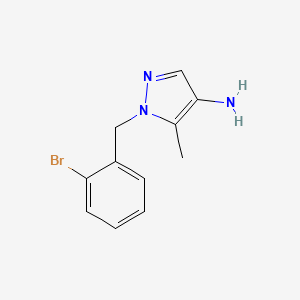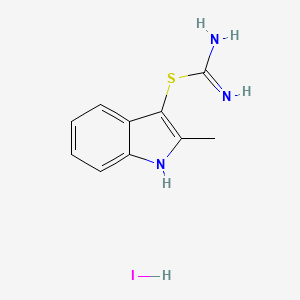![molecular formula C9H15NO3 B13473599 Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a unique azabicyclo[3.1.1]heptane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions, allowing for the enantioselective formation of the bicyclic structure . The starting materials often include α′-ethoxycarbonyl cyclopentenones and nitroolefins, which react to form the desired bicyclic product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for its unique structural features that may impart specific biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can provide a rigid framework that enhances binding specificity and affinity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and functional groups.
Bicyclo[3.1.1]heptane derivatives: These compounds have a similar core structure but may lack the azabicyclo moiety or have different substituents.
Uniqueness: Methyl 5-(hydroxymethyl)-3-azabicyclo[311]heptane-1-carboxylate is unique due to the presence of the azabicyclo moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-13-7(12)9-2-8(3-9,6-11)4-10-5-9/h10-11H,2-6H2,1H3 |
Clave InChI |
BFWABBYQOBFQPV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(CNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)

![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)




![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)


![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)

